molecular formula C22H27ClN2O B14981729 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B14981729
M. Wt: 370.9 g/mol
InChI Key: PBBNFLVHTQHIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the acetamide group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Substitution reactions:

    Piperidine ring formation: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in the areas of pain management and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies such as binding assays and molecular docking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propionamide

Uniqueness

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of both the 4-chlorophenyl and 4-methylphenyl groups, as well as the piperidine ring. These structural features may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H27ClN2O/c1-17-5-9-19(10-6-17)21(25-13-3-2-4-14-25)16-24-22(26)15-18-7-11-20(23)12-8-18/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

PBBNFLVHTQHIIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.